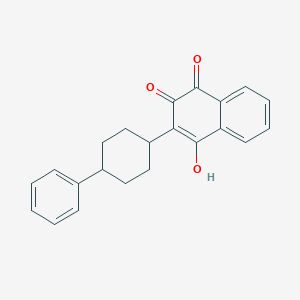

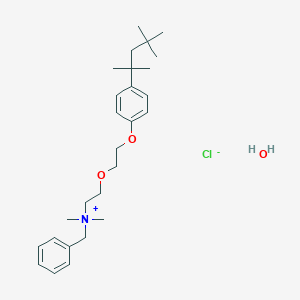

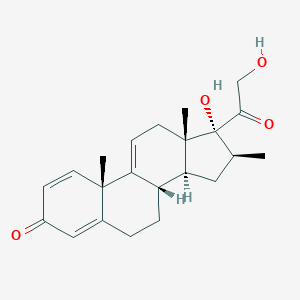

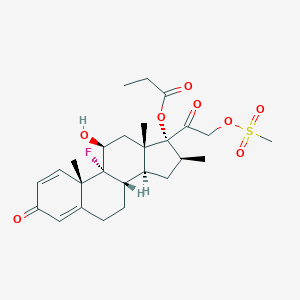

![molecular formula C56H96N10O19 B193730 acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 179463-17-3](/img/structure/B193730.png)

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Overview

Description

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a semi-synthetic antifungal compound belonging to the echinocandin class. It is derived from a fermentation product of the fungus Glarea lozoyensis. This compound is primarily used to treat fungal infections caused by Candida and Aspergillus species. It works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .

Mechanism of Action

Target of Action

Caspofungin acetate, an echinocandin, primarily targets the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species . , making it a specific target for antifungal action.

Mode of Action

Caspofungin acetate interacts with its target by inhibiting the enzyme β-(1,3)-D-glucan synthase . This inhibition disrupts the synthesis of β-(1,3)-D-glucan, thereby weakening the fungal cell wall and inhibiting fungal growth .

Biochemical Pathways

The inhibition of β-(1,3)-D-glucan synthesis affects the integrity of the fungal cell wall, leading to osmotic stress, lysis, and death of the microorganism . This action is both fungistatic, reducing fungal growth, and fungicidal .

Pharmacokinetics

Caspofungin acetate is typically administered intravenously It is known that dosage adjustments may be necessary for patients with hepatic impairment .

Result of Action

The result of caspofungin acetate’s action is the effective treatment of a variety of fungal infections. It shows activity against infections with Aspergillus and Candida . In vitro and experimental studies have demonstrated that caspofungin has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces and Coccidioides .

Action Environment

Biochemical Analysis

Biochemical Properties

Caspofungin acetate acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan . This compound interacts with the enzyme β (1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall . The interaction between caspofungin acetate and this enzyme is non-competitive .

Cellular Effects

Caspofungin acetate has demonstrated antifungal activity against yeasts of the genus Candida, several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi . It influences cell function by disrupting the integrity of the fungal cell wall, leading to osmotic stress, lysis, and death of the microorganism .

Molecular Mechanism

The molecular mechanism of action of caspofungin acetate involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall . By inhibiting the enzyme β (1,3)-D-glucan synthase, caspofungin acetate prevents the formation of glucan polymers, disrupting the integrity of the fungal cell wall .

Temporal Effects in Laboratory Settings

Pharmacokinetic variabilities and suboptimal exposure have been reported for caspofungin acetate, increasing the risk of insufficient efficacy .

Dosage Effects in Animal Models

In neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival . Doses of 0.5–1 mg/kg/day of caspofungin were required to obtain at least 70% survival rates .

Metabolic Pathways

Caspofungin acetate undergoes non-oxidative metabolism, and the inactive metabolites formed are products of chemical degradation, hydrolysis, and N-acetylation . The metabolism of caspofungin is thought to be independent of the cytochrome system .

Transport and Distribution

Caspofungin acetate is highly protein bound (∼97%) and plasma pharmacokinetics is controlled primarily by distribution . Tissue uptake is thought to be mediated through active transport .

Subcellular Localization

Given its mechanism of action, it can be inferred that caspofungin acetate primarily interacts with components of the fungal cell wall .

Preparation Methods

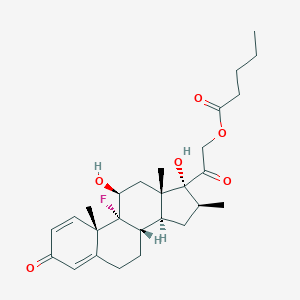

Synthetic Routes and Reaction Conditions: The preparation of caspofungin acetate involves several steps starting from pneumocandin B0, a naturally occurring cyclic lipopeptide. The process includes:

Selective Dehydration: Pneumocandin B0 is selectively dehydrated to obtain a nitrile.

Reduction: The nitrile is then reduced to a primary amine.

Thioether Formation: The primary amine reacts with an arylthiol in a suitable solvent to form a thioether.

Final Reaction: The thioether is reacted with ethylenediamine to yield caspofungin acetate

Industrial Production Methods: Industrial production of caspofungin acetate involves the fermentation of Glarea lozoyensis to obtain pneumocandin B0, followed by solid-liquid separation, leaching, adsorption, desorption, concentration, and drying. The crude product undergoes further synthesis and refining steps to produce the final caspofungin acetate .

Chemical Reactions Analysis

Types of Reactions: acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide undergoes various chemical reactions, including:

Hydrolysis: Caspofungin can be hydrolyzed to its constituent amino acids.

N-acetylation: This reaction modifies the amine groups in the molecule.

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions.

N-acetylation: Uses acetic anhydride or acetyl chloride in the presence of a base.

Major Products:

Hydrolysis Products: Amino acids and smaller peptide fragments.

N-acetylation Products: N-acetylated derivatives of caspofungin

Scientific Research Applications

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.

Biology: Investigated for its effects on fungal cell wall synthesis and integrity.

Medicine: Primarily used to treat invasive fungal infections, including candidiasis and aspergillosis.

Industry: Employed in the development of new antifungal agents and formulations.

Comparison with Similar Compounds

Micafungin: Another echinocandin used to treat fungal infections.

Anidulafungin: Similar to caspofungin, it inhibits β (1,3)-D-glucan synthesis.

Comparison:

Micafungin: Has a similar mechanism of action but differs in its pharmacokinetic properties and spectrum of activity.

Anidulafungin: Also inhibits β (1,3)-D-glucan synthesis but has a longer half-life and different dosing regimen compared to caspofungin

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide stands out due to its unique semi-synthetic origin and its effectiveness in treating infections resistant to other antifungal agents.

Properties

CAS No. |

179463-17-3 |

|---|---|

Molecular Formula |

C56H96N10O19 |

Molecular Weight |

1213.4 g/mol |

IUPAC Name |

acetic acid;(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-;;/m0../s1 |

InChI Key |

OGUJBRYAAJYXQP-IJFZAWIJSA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Appearance |

White to Off-White Solid |

melting_point |

>197°C |

Key on ui other cas no. |

179463-17-3 |

physical_description |

Solid |

Pictograms |

Corrosive; Health Hazard; Environmental Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

162808-62-0 |

solubility |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) 3.67e-01 g/L |

Synonyms |

1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate; Caspofungin Diacetate; Cancidas; caspofungin; caspofungin acetate; Caspofungin MSD; L 743,872; L 743872; L-743,872; L-743872; L743,872; L743872; MK 0991; MK-0991; MK0991 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Caspofungin acetate?

A1: Caspofungin acetate is a potent antifungal agent that acts by inhibiting the synthesis of 1,3-β-d-glucan. [, , , ] This polysaccharide is a crucial component of the fungal cell wall, and its depletion leads to cell wall instability and ultimately fungal cell death. [, , , ]

Q2: How does inhibition of 1,3-β-d-glucan synthesis affect fungal cells?

A2: The disruption of 1,3-β-d-glucan synthesis weakens the structural integrity of the fungal cell wall. This compromised cell wall renders the fungus susceptible to osmotic stress and ultimately leads to cell lysis and death. [, , ]

Q3: Are there differences in Caspofungin acetate's activity depending on the fungal species or cell type?

A3: Research has shown that Caspofungin acetate exhibits fungicidal activity against a range of Candida species, as well as Aspergillus fumigatus. [, , ] Interestingly, within Aspergillus fumigatus hyphae, cells actively involved in new cell wall synthesis, such as apical and subapical branching cells, are more susceptible to the lethal effects of Caspofungin acetate. [] This suggests a potential link between cell wall synthesis activity and drug efficacy.

Q4: What is the molecular formula and weight of Caspofungin acetate?

A4: Caspofungin acetate has the molecular formula C52H88N10O15 • 2C2H4O2 and a formula weight of 1213.42. []

Q5: What is the chemical structure of Caspofungin acetate?

A5: Caspofungin acetate is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungals. It is synthesized from a precursor, Pneumocandin B0, which is derived from the fungus Glarea lozoyensis. [, , ] For a detailed structural representation, please refer to the structural formula provided in the scientific literature. []

Q6: Is Caspofungin acetate compatible with all intravenous drugs?

A6: No, Caspofungin acetate has demonstrated incompatibility with certain intravenous drugs. Studies evaluating its physical compatibility during simulated Y-site administration revealed incompatibilities with drugs like acyclovir, ceftriaxone, cefazolin, clindamycin, furosemide, heparin, pantoprazole, and piperacillin-tazobactam. [, , ] Therefore, careful consideration is necessary when co-administering Caspofungin acetate with other medications.

Q7: How stable is reconstituted Caspofungin acetate in elastomeric infusion devices?

A8: Studies have demonstrated that reconstituted Caspofungin acetate solutions maintain stability in select elastomeric infusion devices for extended periods when stored at appropriate temperatures (5°C ± 3°C or room temperature). [] This stability profile is crucial for ensuring consistent drug delivery and efficacy.

Q8: How is Caspofungin acetate metabolized and excreted?

A9: Following intravenous administration, Caspofungin acetate undergoes slow excretion, with a significant portion of the administered dose recovered in urine and feces over an extended period (up to 27 days). [] Metabolism involves peptide hydrolysis and N-acetylation, resulting in several metabolites. [] The primary circulating metabolite is M0, while the major urinary metabolites include M1 and M2. [, ]

Q9: What models are used to evaluate the efficacy of Caspofungin acetate?

A10: Caspofungin acetate's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies utilize methods like broth microdilution to determine minimum inhibitory concentrations (MICs) against various fungal species. [, ] In vivo efficacy is assessed using animal models, such as the neutropenic rat model for disseminated aspergillosis and the guinea pig model for invasive aspergillosis. [] These models provide valuable insights into the drug's activity in a living organism and its potential for clinical use.

Q10: What mechanisms contribute to reduced susceptibility to Caspofungin acetate in Aspergillus fumigatus mutants?

A12: Unlike Candida albicans and Saccharomyces cerevisiae, where target site mutations and altered target gene expression are common resistance mechanisms, Aspergillus fumigatus mutants employ novel strategies. [] Preliminary investigations suggest that these mutants might utilize cell wall remodeling mechanisms to counteract the effects of Caspofungin acetate. []

Q11: Are there alternative antifungal agents available besides Caspofungin acetate?

A13: Yes, other antifungal agents are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include: - Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, disrupting its integrity. [, , , , ] - Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. [, , , ] - Voriconazole: Another azole antifungal that also targets ergosterol synthesis. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.